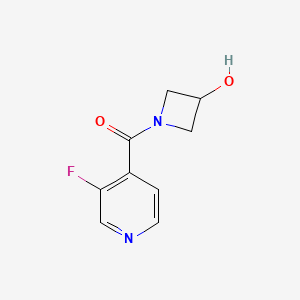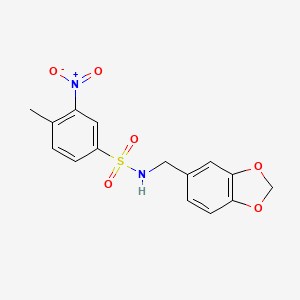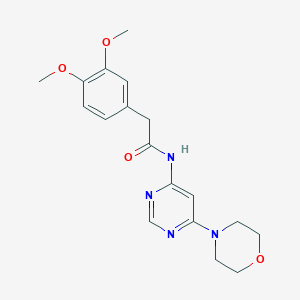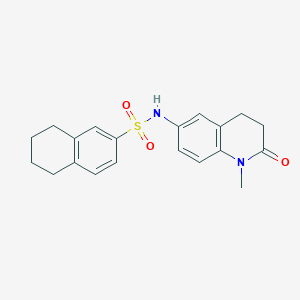![molecular formula C19H16N6O4 B2414529 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034504-04-4](/img/structure/B2414529.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic molecule, drawing interest due to its potential applications in various fields. It is a complex organic molecule combining pyrimidine and quinazoline moieties, which are notable for their biological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. Starting materials often include derivatives of pyrimidine and quinazoline. Key steps may involve:
Formation of intermediate compounds through nucleophilic substitution.
Cyclization reactions to form the pyrimidine and quinazoline rings.
Amide coupling reactions to form the final product.
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary but typically involve controlled environments to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale. Techniques such as continuous flow chemistry could be employed to increase efficiency and scalability. Purification methods such as recrystallization, chromatography, or distillation would be essential to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: Can be oxidized at the pyrimidine and quinazoline rings.
Reduction: Reduction may occur at carbonyl groups.
Substitution: Nucleophilic substitution reactions on the pyrimidine and quinazoline rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and acetone are commonly used.
Major Products
The major products formed depend on the nature of the reactions, but typically involve derivatives with modified functional groups, enhancing the molecule's properties or reactivity.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a precursor for synthesizing more complex molecules and as a reagent in organic reactions.
Biology
Biologically, it exhibits activity against certain enzymes or receptors, making it a potential candidate for drug development.
Medicine
In medicine, its unique structure could be harnessed for therapeutic purposes, particularly in targeting specific cellular pathways or diseases.
Industry
Industrially, it may be used in developing new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction often involves binding to the active site, inhibiting or activating the target, which then influences the biological pathway involved.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, this molecule stands out due to its dual pyrimidine-quinazoline structure, providing unique reactivity and biological activity.
List of Similar Compounds
Pyrimidine derivatives
Quinazoline derivatives
Amino acid-derived amides
This combination of properties opens up diverse applications and makes the compound a significant subject of research and development.
There you go! Let me know how to make it better.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c26-15(10-24-11-22-14-6-2-1-4-12(14)17(24)27)20-8-9-25-18(28)13-5-3-7-21-16(13)23-19(25)29/h1-7,11H,8-10H2,(H,20,26)(H,21,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBABLADFFMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2414446.png)

![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)



![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)
![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2414459.png)
![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)
![(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2414464.png)


![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)
